

# "molecular formula and weight of sodium oxolate"

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## Compound of Interest

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## Sodium Oxolate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Sodium oxolate**, the sodium salt of oxolinic acid, is a first-generation quinolone antibiotic with established efficacy against a range of Gram-negative bacteria. This technical guide provides an in-depth overview of the molecular characteristics, mechanism of action, pharmacokinetic profile, and analytical methodologies pertaining to **sodium oxolate**. Detailed experimental protocols and quantitative data are presented to support research and development activities in the veterinary and aquaculture fields.

### Molecular Profile

**Sodium oxolate** is a synthetic antimicrobial agent. Its core chemical and physical properties are summarized below.

Property	Value	Reference
Molecular Formula	$C_{13}H_{10}NNaO_5$	
Molecular Weight	283.21 g/mol	
Appearance	White to off-white crystalline powder	
CAS Number	1391-41-9	

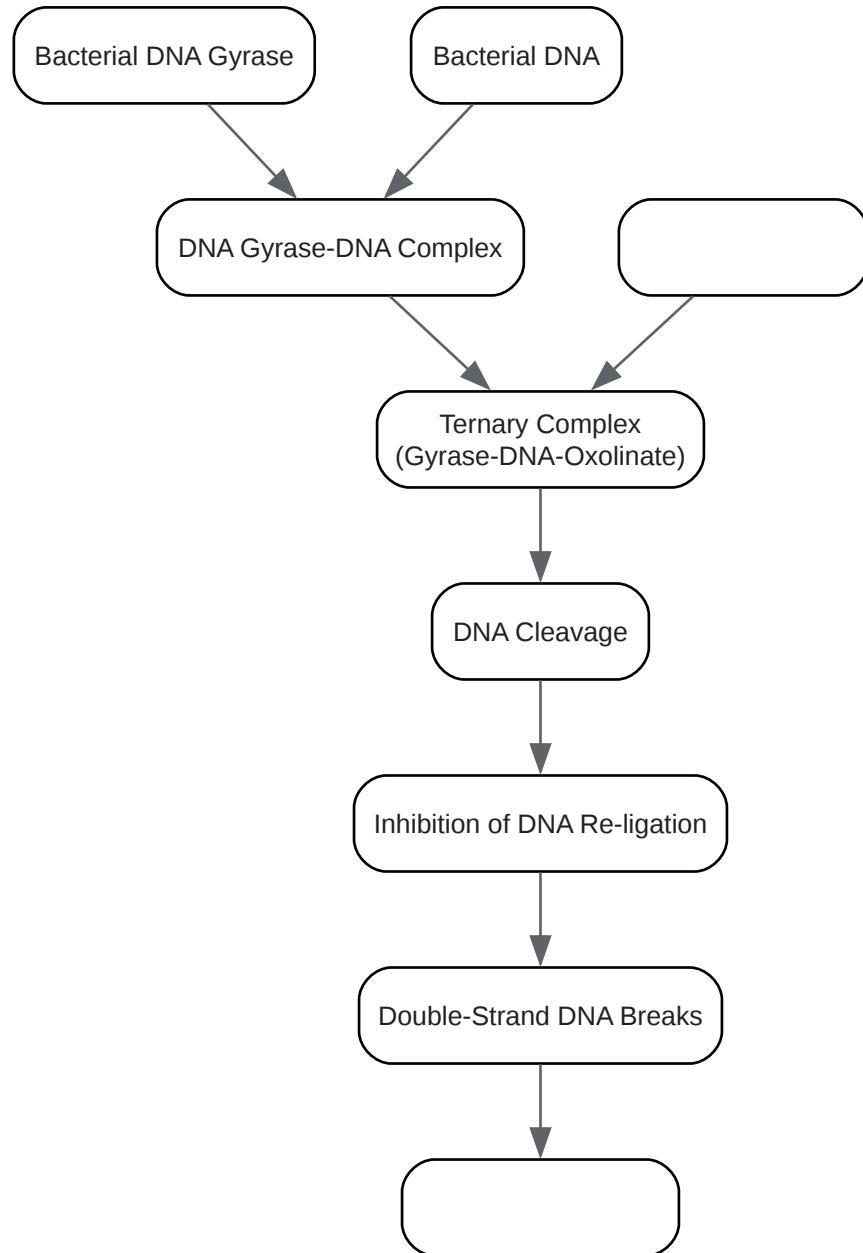
## Mechanism of Action

**Sodium oxolate** exerts its bactericidal effect through the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[\[1\]](#) These enzymes are essential for DNA replication, transcription, repair, and recombination in bacteria.

The mechanism involves the following key steps:

- Binding to the Enzyme-DNA Complex: **Sodium oxolate** does not bind to DNA or the enzyme alone but rather to the transient complex formed between DNA gyrase and DNA.[\[2\]](#)
- Stabilization of the Cleaved Complex: The drug stabilizes a state in which the DNA is cleaved by the enzyme.[\[3\]](#)
- Inhibition of DNA Re-ligation: This stabilization prevents the re-ligation of the cleaved DNA strands.[\[3\]](#)
- Induction of Double-Strand Breaks: The accumulation of these stalled cleavage complexes leads to the formation of lethal double-stranded DNA breaks.[\[3\]](#)
- Inhibition of Cellular Processes: The damaged DNA subsequently inhibits essential cellular processes such as DNA replication and transcription, ultimately leading to bacterial cell death.[\[4\]](#)

Figure 1: Mechanism of Quinolone Inhibition of DNA Gyrase



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Figure 1: Mechanism of Quinolone Inhibition of DNA Gyrase.

## Pharmacokinetics

The pharmacokinetic profile of oxolinic acid, the active moiety of **sodium oxolinate**, has been studied in various species, particularly in aquaculture. The data reveals species-specific differences in absorption, distribution, metabolism, and elimination.

Species	Dose	C <sub>max</sub> ( $\mu$ g/mL)	T <sub>max</sub> (h)	t <sub>1/2</sub> (h)	Bioavailability (%)	Water Temp ( $^{\circ}$ C)	Reference
Rainbow Trout	75 mg/kg (oral)	2.1	24.3	69.7	19.9	16	[5]
Atlantic Salmon	25.9 mg/kg (oral)	2.1	24.3	55.4	25	8-8.1	[5]
Lumpfish	25 mg/kg (oral)	2.12	10.3	21	-	12	[6]
Pigs (piglets)	15 mg/kg/day (feed) for 7 days	1.5 (muscle)	24 (post-treatment)	-	High	-	[7]
Poultry (broilers)	15 mg/kg (oral)	1.46 (muscle)	24 (post-treatment)	-	~82	-	[7]
Calves	20 mg/kg (IM)	4	1	3.5	High	-	

## Antibacterial Spectrum

**Sodium oxolinate** is primarily effective against Gram-negative bacteria. Its in vitro activity, as determined by Minimum Inhibitory Concentration (MIC), is presented below for various veterinary and aquatic pathogens.

Bacterial Species	Number of Isolates	MIC Range (µg/mL)	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)	Reference
Aeromonas salmonicida	10	0.0075 - 0.03	-	-	[5]
Aeromonas salmonicida	28	0.06 - 15	-	-	[6]
Vibrio salmonicida	-	>1.2 (serum level)	-	-	[5]
Shewanella xiamenensis	-	0.25	-	-	[8]
Lactococcus garvieae	-	1	-	-	[8]
Chryseobacterium aquaticum	-	4	-	-	[8]
Escherichia coli	82	-	0.38	-	[7]
Vibrio spp.	48	0.03 - 1	-	-	[9]

## Experimental Protocols

### Synthesis of Oxolinic Acid

A common synthetic route to oxolinic acid involves the use of piperonal as a starting material. The following is a general outline of the synthesis; specific reaction conditions and yields may vary and should be optimized.

**Step 1: Condensation of Piperonal with Diethyl Malonate** Piperonal is condensed with diethyl malonate in the presence of a base, such as piperidine in acetic acid, to yield 3,4-(methylenedioxy)benzylidenemalonate.

**Step 2: Michael Addition** The resulting product is then reacted with ethylamine in a Michael addition reaction to form diethyl 2-(ethylamino)-3-(3,4-methylenedioxyphenyl)succinate.

Step 3: Cyclization The succinate derivative undergoes intramolecular cyclization upon heating in a high-boiling point solvent, such as diphenyl ether, to form the quinolone ring system.

Step 4: Saponification and Acidification The ester is saponified using a base, such as sodium hydroxide, followed by acidification with an acid, such as hydrochloric acid, to yield oxolinic acid.

Step 5: Conversion to **Sodium Oxolate** Oxolinic acid is then neutralized with one molar equivalent of sodium hydroxide or sodium bicarbonate in a suitable solvent (e.g., ethanol/water mixture) to form **sodium oxolate**. The salt can be isolated by evaporation of the solvent or by precipitation.

## Determination of Oxolinic Acid in Fish Feed by HPLC

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantification of oxolinic acid in medicated fish feed.

### 1. Reagents and Materials

- Oxolinic acid standard
- Acetonitrile (HPLC grade)
- Metaphosphoric acid
- Formic acid
- Toluene
- C18 solid-phase extraction (SPE) cartridges
- Graphite carbon SPE cartridges
- Membrane filters (0.45  $\mu$ m)

### 2. Standard Solution Preparation

- Stock Solution (0.1 mg/mL): Accurately weigh 10 mg of oxolinic acid standard, dissolve in 1 mL of 0.1 M sodium hydroxide, and dilute to 100 mL with methanol.
- Working Standard Solutions (0.01 - 5 µg/mL): Prepare a series of dilutions of the stock solution with a water-methanol (7:3) mixture.

### 3. Sample Preparation

- Extraction: Weigh 10.0 g of the ground feed sample into a 200 mL Erlenmeyer flask. Add 20 mL of water and let it stand for 30 minutes. Add 80 mL of acetonitrile containing 0.5% metaphosphoric acid and shake for 30 minutes. Centrifuge and collect the supernatant.
- Solid-Phase Extraction (SPE) Clean-up:
  - Condition a C18 SPE cartridge with methanol and then water.
  - Load the supernatant onto the cartridge.
  - Wash the cartridge with water.
  - Elute the oxolinic acid with methanol.
  - Further purify the eluate using a graphite carbon SPE cartridge.
- Final Sample Solution: Evaporate the purified eluate to dryness under reduced pressure at 40°C. Reconstitute the residue in a precise volume (e.g., 2 mL) of water-methanol (7:3) and filter through a 0.45 µm membrane filter.

### 4. HPLC Conditions

- Column: L-column ODS (or equivalent C18 column)
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous solution of a suitable acid (e.g., 0.1% formic acid).
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL

- Detector: Fluorescence detector (Excitation: 325 nm, Emission: 365 nm)

5. Quantification Construct a calibration curve by plotting the peak area of the oxolinic acid standards against their concentrations. Determine the concentration of oxolinic acid in the sample by comparing its peak area to the calibration curve.

Figure 2: Experimental Workflow for HPLC Analysis of Oxolinic Acid in Feed

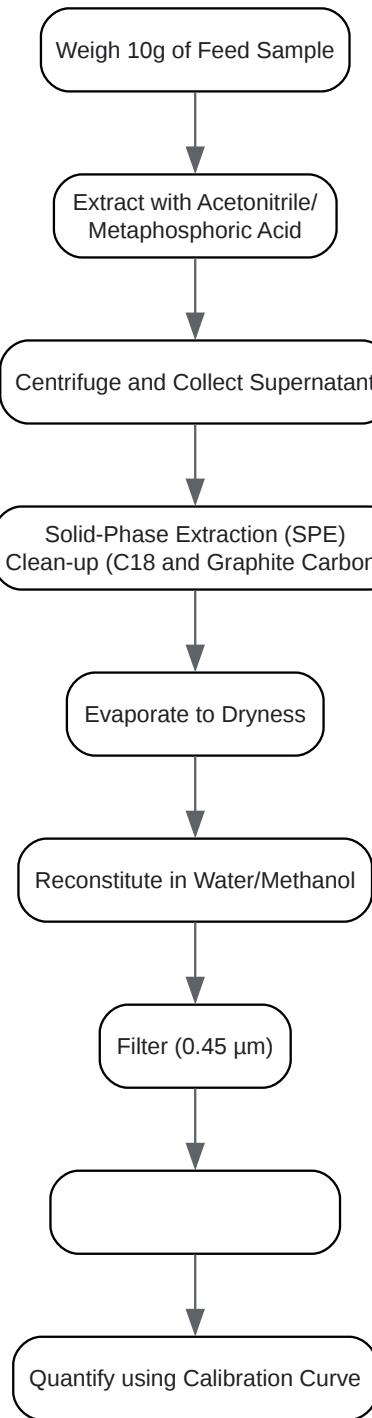
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Figure 2: Experimental Workflow for HPLC Analysis of Oxolinic Acid in Feed.

## Conclusion

This technical guide provides a consolidated resource for understanding the key scientific and technical aspects of **sodium oxolate**. The presented data on its molecular properties, mechanism of action, pharmacokinetics, and antibacterial spectrum, along with detailed experimental protocols, are intended to facilitate further research and application of this important antimicrobial agent in veterinary and aquaculture settings. The provided diagrams offer a visual representation of the underlying biochemical pathway and a typical analytical workflow.

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